

# The Reversible KRAS(G12D) Inhibitor TH-Z816: A Technical Overview

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Compound of Interest					
Compound Name:	TH-Z816				
Cat. No.:	B12396985	Get Quote			

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This in-depth technical guide provides a comprehensive overview of the core characteristics of **TH-Z816**, a reversible inhibitor of the oncogenic KRAS(G12D) mutant. This document details its mechanism of action, quantitative biochemical and biophysical data, and the experimental protocols utilized for its characterization, offering valuable insights for researchers in oncology and drug discovery.

# **Executive Summary**

**TH-Z816** is a small molecule inhibitor that selectively targets the KRAS(G12D) mutation through a novel, reversible mechanism. Unlike covalent inhibitors that form a permanent bond, **TH-Z816** establishes a salt bridge with the aspartate residue at position 12 of the mutant KRAS protein. This interaction induces a conformational change, creating an allosteric pocket that disrupts the interaction of KRAS(G12D) with its downstream effectors, thereby inhibiting oncogenic signaling. This guide summarizes the key findings from the primary literature, presenting quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.

#### **Mechanism of Action**

**TH-Z816**'s inhibitory activity is centered on its ability to form a salt bridge with the mutated Asp12 residue of KRAS(G12D). This non-covalent interaction is a key feature of its reversible binding. The binding of **TH-Z816** to KRAS(G12D) induces the formation of an allosteric pocket



located under the switch-II region of the protein.[1][2] This induced-fit pocket is crucial for the inhibitor's efficacy. By occupying this pocket, **TH-Z816** sterically hinders the interaction between KRAS(G12D) and its downstream effector proteins, most notably CRAF, a critical component of the MAPK signaling pathway.[3][4][5] This disruption of the KRAS-CRAF interaction effectively blocks the downstream signaling cascade that drives cancer cell proliferation and survival.[3][4] [5] Crystallographic studies have confirmed the formation of this salt bridge and the induced pocket.[2][4][6]

## **Quantitative Data**

The following tables summarize the key quantitative data for **TH-Z816** and related compounds as reported in the primary literature.

Table 1: In Vitro Inhibitory Activity and Binding Affinity of TH-Z816

Compound	Target	Assay	Metric	Value	Reference
TH-Z816	KRAS(G12D)	SOS- catalyzed nucleotide exchange	IC50	14 μΜ	[2][3]
TH-Z816	GDP-bound KRAS(G12D)	Isothermal Titration Calorimetry (ITC)	K_D	25.8 μΜ	[2][7]

Table 2: Comparative Inhibitory Activities of Related KRAS(G12D) Inhibitors



Compound	Target	Assay	Metric	Value	Reference
TH-Z801	KRAS(G12D)	SOS- catalyzed nucleotide exchange	IC50	115 μΜ	[7]
TH-Z827	KRAS(G12D)	SOS- catalyzed nucleotide exchange	IC50	2.4 μΜ	[8]
TH-Z835	KRAS(G12D)	SOS- catalyzed nucleotide exchange	IC50	1.8 μΜ	[3]
TH-Z837	KRAS(G12D)	SOS- catalyzed nucleotide exchange	IC50	1.2 μΜ	[3]

#### **Experimental Protocols**

This section provides a detailed description of the key experimental methodologies used to characterize **TH-Z816**.

#### **SOS-Catalyzed Nucleotide Exchange Assay**

This assay is used to determine the inhibitory activity of compounds on the guanine nucleotide exchange factor (GEF)-mediated nucleotide exchange of KRAS.

- Principle: The assay measures the rate at which a fluorescently labeled GDP analog is displaced from KRAS by an unlabeled nucleotide, a reaction catalyzed by the GEF, SOS1.
   Inhibitors of KRAS will slow down this exchange rate.
- Protocol:



- Recombinant KRAS(G12D) protein is pre-loaded with a fluorescent GDP analog (e.g., mant-dGDP).
- The inhibitor (TH-Z816) at various concentrations is incubated with the KRAS(G12D)mant-dGDP complex.
- The nucleotide exchange reaction is initiated by the addition of the catalytic domain of SOS1 (SOScat) and a molar excess of unlabeled GDP or GTP.
- The decrease in fluorescence, corresponding to the release of mant-dGDP, is monitored over time using a fluorescence plate reader.
- The initial rates of nucleotide exchange are calculated and plotted against the inhibitor concentration to determine the IC50 value.

## **Isothermal Titration Calorimetry (ITC)**

ITC is a biophysical technique used to measure the binding affinity (K\_D), stoichiometry (n), and thermodynamic parameters ( $\Delta H$  and  $\Delta S$ ) of the interaction between two molecules.

- Principle: ITC directly measures the heat change that occurs when one molecule is titrated into a solution containing its binding partner.
- · Protocol:
  - A solution of purified, GDP-bound KRAS(G12D) protein is placed in the sample cell of the ITC instrument.
  - A concentrated solution of TH-Z816 is loaded into the titration syringe.
  - A series of small, precise injections of TH-Z816 are made into the KRAS(G12D) solution.
  - The heat released or absorbed upon each injection is measured.
  - The resulting data are plotted as heat change per injection versus the molar ratio of the two molecules.



 The binding isotherm is then fitted to a suitable binding model to determine the K\_D, stoichiometry, and thermodynamic parameters.

### X-ray Crystallography

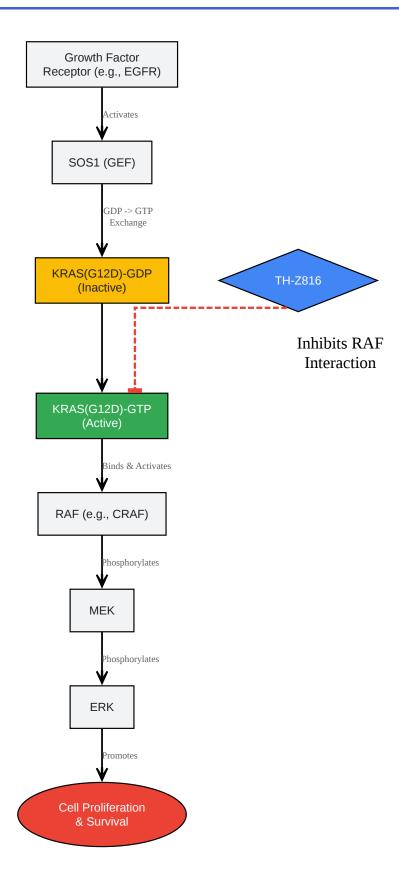
This technique is used to determine the three-dimensional atomic structure of the KRAS(G12D)-**TH-Z816** complex.

- Principle: A high-quality crystal of the protein-ligand complex is grown and then diffracted with an X-ray beam. The diffraction pattern is used to calculate an electron density map, from which the atomic structure can be modeled.
- Protocol:
  - Purified KRAS(G12D) protein is incubated with a molar excess of TH-Z816 to form the complex.
  - The complex is concentrated and subjected to crystallization screening under various conditions (e.g., different precipitants, pH, and temperature).
  - Suitable crystals are cryo-protected and flash-cooled in liquid nitrogen.
  - X-ray diffraction data are collected at a synchrotron source.
  - The structure is solved using molecular replacement and refined to produce a high-resolution model of the complex. The crystal structure of KRAS(G12D) in complex with
     TH-Z816 is available in the Protein Data Bank under the accession code 7EW9.[2][6]

#### **Visualizations**

The following diagrams illustrate the key signaling pathway, experimental workflow, and logical relationships associated with **TH-Z816**.

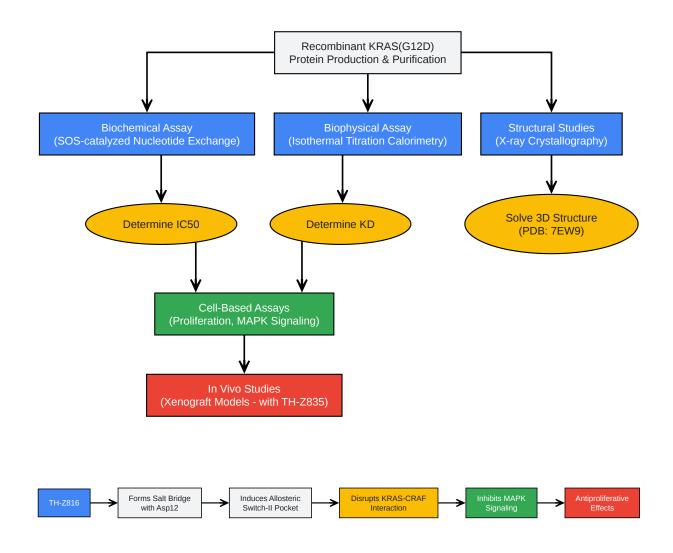




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Caption: KRAS(G12D) Signaling Pathway and Point of Inhibition by TH-Z816.





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